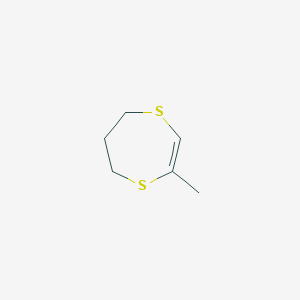
2-Methyl-6,7-dihydro-5H-1,4-dithiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound containing sulfur atoms It is part of the dithiepine family, which is characterized by a seven-membered ring structure with two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine typically involves the reaction of propargyl chloride with potassium 1,3-propanedithiolate. The reaction proceeds through several stages, including nucleophilic substitution, acetylene-allene rearrangement, and nucleophilic attack, leading to the formation of the dithiepine ring . The reaction conditions often involve temperatures around 40-42°C and a reaction time of approximately 6.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The initial step in its synthesis involves the nucleophilic substitution of the chlorine atom in propargyl chloride by a sulfide anion.
Acetylene-Allene Rearrangement: This rearrangement transforms the intermediate into a more stable cumulated diene.
Nucleophilic Attack: The final step involves the nucleophilic attack by the second sulfide anion, forming the dithiepine ring.
Common Reagents and Conditions
Propargyl Chloride: Used as the starting material for the synthesis.
Potassium 1,3-Propanedithiolate: Acts as the nucleophile in the reaction.
Hydrazine Hydrate and KOH: Often used as the reaction medium.
Major Products
The primary product of the reaction is this compound, with a yield of approximately 62% . Another minor product formed is 4,8-dithioundecadiin-2,9, with a yield of about 12% .
Scientific Research Applications
2-Methyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine involves several key steps:
Nucleophilic Substitution: The chlorine atom in propargyl chloride is replaced by a sulfide anion.
Acetylene-Allene Rearrangement: The intermediate undergoes rearrangement to form a more stable cumulated diene.
Nucleophilic Attack: The second sulfide anion attacks the sp-hybridized carbon atom, forming the dithiepine ring.
Comparison with Similar Compounds
Similar Compounds
5H-1,4-Dithiepine: Another member of the dithiepine family, differing by the absence of the methyl group at the 2-position.
4,8-Dithioundecadiin-2,9: A minor product formed during the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine.
Properties
CAS No. |
5769-50-6 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C6H10S2/c1-6-5-7-3-2-4-8-6/h5H,2-4H2,1H3 |
InChI Key |
FXQFWOSXLVKMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















